4-Fluorobenzylzinc chloride
Description
Historical Context and Evolution of Organozinc Reagents in Organic Synthesis
The field of organometallic chemistry began in 1849 with Edward Frankland's synthesis of diethylzinc. digitellinc.com This discovery laid the groundwork for the development of valence theory. digitellinc.com Organozinc compounds were among the first organometallic compounds to be synthesized. wikipedia.org
For a significant period, organozinc reagents were overshadowed by the discovery of more reactive Grignard reagents, which were also easier to prepare at the time. oup.com However, the lower reactivity of organozinc halides was later recognized as a significant advantage, as it allowed for the incorporation of various functional groups into the reagent. oup.com This characteristic has made them indispensable tools in modern organic synthesis. uni-muenchen.de
Several key reactions brought organozinc reagents to the forefront of organic synthesis:
The Reformatsky Reaction: Discovered by Sergey Reformatsky in 1887, this reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc to form a β-hydroxy ester. numberanalytics.combyjus.com The organozinc reagents, also known as Reformatsky enolates, are less reactive than lithium enolates or Grignard reagents, which prevents undesired side reactions. wikipedia.orglibretexts.org
The Simmons-Smith Reaction: This reaction, named after Howard Ensign Simmons, Jr., and Ronald D. Smith, uses an organozinc carbenoid to convert alkenes and alkynes into cyclopropanes. wikipedia.org It is a stereospecific reaction, meaning the configuration of the double bond is preserved in the final product. wikipedia.org
The Negishi Coupling: Developed by Ei-ichi Negishi, this versatile cross-coupling reaction joins organic halides or triflates with organozinc compounds, catalyzed by nickel or palladium, to form carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction has a broad scope and is widely used in the synthesis of complex molecules. numberanalytics.com Negishi, along with Richard F. Heck and Akira Suzuki, was awarded the 2010 Nobel Prize in Chemistry for their work on palladium-catalyzed cross-couplings. uni-muenchen.dewikipedia.org
The Fukuyama Coupling: Discovered by Tohru Fukuyama in 1998, this palladium-catalyzed coupling reaction between a thioester and an organozinc halide produces a ketone. wikipedia.orgwikidoc.org A key advantage of this method is its high chemoselectivity and mild reaction conditions, tolerating a variety of functional groups. wikidoc.orgorganic-chemistry.org
The development of highly activated zinc, such as Rieke® Zinc, further expanded the utility of organozinc reagents by enabling the direct reaction with alkyl, aryl, and vinyl bromides or chlorides, which was not previously possible. sigmaaldrich.com This advancement allows for the preparation of functionalized organozinc reagents that are tolerant of sensitive groups like nitriles, esters, and ketones. sigmaaldrich.com
Significance of Benzylic Organozinc Reagents in Synthetic Chemistry
Benzylic organozinc reagents are a particularly important class of organozinc compounds due to their enhanced reactivity compared to other organozinc species. d-nb.info These reagents are valuable intermediates in a variety of carbon-carbon bond-forming reactions, allowing for the construction of complex molecular architectures.
The utility of benzylic organozinc reagents is highlighted by their successful application in various synthetic transformations, including:
Cross-Coupling Reactions: Benzylic zinc chlorides undergo efficient nickel-catalyzed cross-coupling reactions with a range of aromatic and heteroaromatic halides and tosylates. uni-muenchen.de This method provides a straightforward route to a diverse array of diarylmethanes. uni-muenchen.de Palladium-catalyzed versions of this reaction are also widely employed. uni-muenchen.de For instance, 4-fluorobenzylzinc chloride has been successfully coupled with various unsaturated halides bearing acidic protons, demonstrating the tolerance of this reagent to different functional groups.
Addition to Imines: Benzylic organozinc reagents can be added to resin-bound imines to produce α-branched secondary amines, which are important structural motifs in many biologically active molecules, including β-3 adrenergic receptor agonists. acs.org
Enantioselective Couplings: The development of enantioconvergent palladium-catalyzed Fukuyama cross-coupling reactions of racemic benzylic organozinc reagents with thioesters has enabled the synthesis of enantioenriched acyclic α-disubstituted ketones with high enantioselectivities. nih.gov
The ability to prepare highly functionalized benzylic zinc chlorides, often mediated by the presence of lithium chloride (LiCl), has significantly broadened their synthetic applicability. uni-muenchen.de These reagents can be generated under mild conditions and are compatible with a wide range of sensitive functional groups, making them powerful tools for the synthesis of complex organic molecules. uni-muenchen.deumich.edu
Overview of this compound as a Key Synthetic Intermediate
This compound is a specific benzylic organozinc reagent that serves as a valuable intermediate in organic synthesis. It is primarily utilized for introducing the 4-fluorobenzyl group into various molecular frameworks. myskinrecipes.com This is particularly relevant in the synthesis of pharmaceuticals and other biologically active compounds where the presence of a fluorine atom can significantly influence the molecule's properties.
The compound is typically available as a solution in tetrahydrofuran (B95107) (THF). sigmaaldrich.com Its preparation can be achieved by reacting 4-fluorobromobenzene with zinc chloride in a suitable solvent. More recently, scalable continuous synthesis methods have been developed for the production of organozinc halides like this compound, offering a safer and more efficient process. acs.orgacs.org
Key properties of this compound are summarized in the table below:
| Property | Value |
| CAS Number | 312693-07-5 sigmaaldrich.com |
| Molecular Formula | C7H6ClFZn |
| Molecular Weight | 209.96 g/mol sigmaaldrich.com |
| Appearance | Yellow to orange to brown or dark brown liquid |
| Density | 0.952 g/mL at 25 °C sigmaaldrich.comchemicalbook.com |
This compound is frequently employed in Negishi cross-coupling reactions. myskinrecipes.com For example, it has been used in the synthesis of heterodiarylmethanes through its reaction with pyridazines. thieme-connect.com Its utility extends to the synthesis of complex molecules for biomedical research, with potential applications in the development of treatments for neurological disorders and various cancers.
Structure
3D Structure of Parent
Properties
IUPAC Name |
chlorozinc(1+);1-fluoro-4-methanidylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.ClH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXMIUITECMJJV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)F.Cl[Zn+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701295679 | |
| Record name | Chloro[(4-fluorophenyl)methyl]zinc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312693-07-5 | |
| Record name | Chloro[(4-fluorophenyl)methyl]zinc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluorobenzylzinc chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Fluorobenzylzinc Chloride
Direct Oxidative Addition Approaches
The direct insertion of zinc metal into the carbon-halogen bond of a precursor halide is a common and cost-effective method for preparing organozinc reagents. google.comgoogle.com
Preparation via Zinc Metal Insertion into Precursor Halides
The synthesis of 4-fluorobenzylzinc chloride can be accomplished through the direct oxidative addition of zinc metal to 4-fluorobenzyl chloride. google.comuni-muenchen.de This reaction involves the insertion of a zinc atom into the carbon-chlorine bond of the benzyl (B1604629) halide. google.com The process is typically carried out in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the degradation of the moisture-sensitive organozinc product. Activation of the zinc metal is often necessary to ensure a successful reaction.
For instance, a solution of 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride in dry THF can be used to activate granulated zinc metal. Following activation, a solution of 4-fluorobenzyl chloride is added, leading to the formation of this compound as the metal dissolves. google.com
Optimization of Reaction Conditions for Formation and Yield
Several factors can be optimized to improve the formation and yield of this compound. The choice of solvent is critical, with polar aprotic solvents like THF being preferred as they stabilize the organozinc species. Temperature control is also important to minimize side reactions.
The addition of certain salts can significantly enhance the reaction. For example, the presence of lithium chloride (LiCl) has been shown to accelerate the insertion of zinc into the organic halide. uni-muenchen.de In one documented procedure, the reaction of 4-fluorobenzyl chloride with zinc dust in the presence of LiCl in THF at 25°C required 24 hours to complete. uni-muenchen.de
| Method | Precursor | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Zinc Insertion with LiCl | 4-Fluorobenzyl chloride | Zn dust, LiCl | THF | 25 | 24 | Not Specified | uni-muenchen.de |
Transmetalation Strategies for Generation of this compound
Transmetalation, the exchange of an organic group from one metal to another, provides an alternative route to this compound, often with advantages in terms of reaction time and conditions. google.comuni-muenchen.de
Magnesium-Zinc (B8626133) Exchange Processes
A significantly faster method for preparing this compound involves an in-situ transmetalation from a Grignard reagent intermediate. uni-muenchen.deuni-muenchen.de This process begins with the reaction of 4-fluorobenzyl chloride with magnesium turnings in the presence of zinc chloride (ZnCl₂) and lithium chloride (LiCl). uni-muenchen.deuni-muenchen.de The Grignard reagent, 4-fluorobenzylmagnesium chloride, is formed in situ and immediately undergoes transmetalation with ZnCl₂ to yield the desired this compound. uni-muenchen.de
This one-pot procedure dramatically reduces the reaction time compared to the direct zinc insertion method. For example, the formation of this compound via this magnesium-zinc exchange is complete in just 45 minutes at 25°C. uni-muenchen.de A direct transmetalation from a pre-formed Grignard reagent is often not feasible due to significant side reactions, such as homocoupling of the benzyl group. uni-muenchen.de
Influence of Lewis Acid Additives (e.g., LiCl) on Reagent Formation
Lewis acids, such as lithium chloride, play a crucial role in the synthesis of organozinc reagents. uni-muenchen.dersc.org In the context of both direct zinc insertion and transmetalation methods, LiCl serves to solubilize the zinc salts and break down passivating layers on the metal surface, thereby increasing reactivity. uni-muenchen.de
In the magnesium-zinc exchange process, LiCl is a key component that facilitates the smooth and rapid formation of the organozinc reagent. uni-muenchen.deuni-muenchen.de The presence of LiCl helps to create a more reactive and soluble organometallic species, preventing aggregation and promoting efficient transmetalation. uni-muenchen.de The use of LiCl has been shown to be essential for achieving high yields and short reaction times in the synthesis of various functionalized benzylic zinc chlorides. uni-muenchen.de
| Synthetic Method | Key Reagents | Temperature (°C) | Reaction Time | Reference |
| Direct Zinc Insertion | Zn, LiCl | 25 | 24 hours | uni-muenchen.de |
| In-situ Mg-Zn Transmetalation | Mg, ZnCl₂, LiCl | 25 | 45 minutes | uni-muenchen.de |
Scalable and Continuous Flow Synthesis Techniques for this compound
The development of scalable and continuous flow processes is of significant interest for the industrial application of organozinc reagents. google.comrsc.org Continuous flow synthesis offers several advantages over traditional batch methods, including improved safety, better heat transfer, enhanced reproducibility, and easier scale-up. rsc.orgresearchgate.net
A continuous synthetic route for a variety of organozinc reagents, including this compound, has been established on both a laboratory and pilot scale. acs.org In this process, a solution of the organic halide is passed through a packed bed of zinc granules. acs.org This method allows for a large excess of zinc to be present throughout the reaction, ensuring complete conversion of the starting material. acs.org
This continuous flow setup has been shown to achieve complete conversion of the organic halides with high yields of the corresponding organozinc reagents, typically between 78% and 100%. acs.org The process is highly adaptable, allowing for variations in flow rates, solvents, and starting material concentrations. acs.org The ability to rapidly optimize reaction conditions and scale up production makes continuous flow a promising technology for the large-scale synthesis of this compound and other valuable organometallic compounds. acs.orgornl.gov
Analytical Characterization of Synthesized this compound for Research Purity
Ensuring the purity of this compound is critical for its successful application in research, where stoichiometry and the absence of impurities can dictate the outcome of a reaction. A suite of analytical techniques is employed to characterize the compound and confirm its identity and purity.
Mass spectrometry is a primary tool for this purpose. Both high-resolution mass spectrometry (HRMS) and low-resolution mass spectrometry (MS) can be used to confirm the molecular weight of the compound. uni-muenchen.de Gas chromatography combined with mass spectrometry (GC/MS) is also utilized for analysis. uni-muenchen.decore.ac.uk
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide structural information. uni-muenchen.deoapi.int NMR spectroscopy is used to elucidate the carbon-hydrogen framework of the molecule, while IR spectroscopy helps identify characteristic vibrational frequencies of its functional groups. uni-muenchen.de
The physical properties of the compound and its solutions are also characterized. The compound is typically handled as a solution, for example, at a concentration of 0.5 M in tetrahydrofuran (THF). sigmaaldrich.comsigmaaldrich.com
Table 2: Analytical Data and Characterization Methods for this compound
| Parameter | Value / Method | Purpose | Source(s) |
|---|---|---|---|
| Molecular Formula | C₇H₆ClFZn | Identity Confirmation | scbt.comchemicalbook.com |
| Molecular Weight | 209.96 g/mol | Identity Confirmation | sigmaaldrich.comscbt.com |
| Exact Mass | 207.94300 u | Precise Mass Determination | chemsrc.com |
| Appearance | Yellow to orange to brown liquid | Physical State Verification | |
| Density | ~0.952 g/mL at 25 °C | Physical Property Measurement | chemsrc.comsigmaaldrich.comottokemi.com |
| Mass Spectrometry | HRMS, MS, GC/MS | Molecular Weight and Purity | uni-muenchen.decore.ac.uk |
| NMR Spectroscopy | ¹H NMR, ¹³C NMR | Structural Elucidation | core.ac.ukoapi.int |
| Infrared Spectroscopy | IR | Functional Group Analysis | uni-muenchen.de |
Reactivity and Mechanistic Investigations of 4 Fluorobenzylzinc Chloride
Fundamental Reactivity Profiles of Benzylic Organozinc Halides
Benzylic organozinc halides, such as 4-fluorobenzylzinc chloride, represent a significant class of organometallic reagents in organic synthesis. Their reactivity is characterized by a balance between stability and nucleophilicity, making them highly versatile. Generally, these compounds are less reactive than their organolithium and organomagnesium counterparts, an attribute that allows for the presence of a wide array of functional groups in the molecule. d-nb.infoslideshare.netwikipedia.org This tolerance is due to the more covalent and less polarized nature of the carbon-zinc bond. slideshare.net
The reactivity of benzylic zinc halides is influenced by the nature of the halide and the substituents on the aromatic ring. For instance, in palladium-catalyzed cross-coupling reactions, benzylic bromides, whether electron-rich or electron-poor, tend to react very quickly with zinc metal. nih.gov In contrast, the corresponding, less reactive benzylic chlorides often lead to higher yields of the desired cross-coupled products. nih.gov Benzylic organozincs are considered among the most reactive species within the family of organozinc reagents. d-nb.info Their utility is prominent in reactions such as Negishi cross-coupling, Michael additions, and electrophilic aminations. sigmaaldrich.com
Intrinsic Reactivity of the Carbon-Zinc Bond in this compound
The carbon-zinc (C-Zn) bond in this compound is the locus of its reactivity, acting as a nucleophilic carbon source. The presence of an electron-withdrawing fluorine atom on the para-position of the benzyl (B1604629) group modulates this reactivity. While electron-withdrawing groups can sometimes lead to the formation of complex mixtures, this compound has demonstrated well-defined reactivity in numerous transformations.
It readily participates in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. For example, it has been successfully coupled with N-(2-bromoprop-2-en-1-yl)aniline to provide the corresponding product in 61% yield. uni-muenchen.de The reagent's versatility extends to copper(I)-catalyzed and mediated reactions. It undergoes allylation with ethyl (2-bromomethyl)acrylate and acylation with acid chlorides like 3,3-dimethylbutyryl chloride. uni-muenchen.de Furthermore, it can add to carbon dioxide in a carboxylation reaction to yield (4-fluorophenyl)acetic acid, demonstrating its utility in forming carboxylic acids. google.com The compound also serves as a precursor for generating bis(4-fluorobenzyl)zinc, which is used in specialized reactions like carbometalation. thieme-connect.de
The following table summarizes selected reactions showcasing the reactivity of this compound with various electrophiles.
| Electrophile | Catalyst/Mediator | Product Type | Yield (%) | Reference |
| N-(2-bromoprop-2-en-1-yl)aniline | Pd(PPh₃)₄ | Cross-coupling | 61 | uni-muenchen.de |
| Ethyl (2-bromomethyl)acrylate | Cu(I) | Allylation | - | uni-muenchen.de |
| 3,3-Dimethylbutyryl chloride | Cu(I) | Acylation | - | uni-muenchen.de |
| Carbon Dioxide (CO₂) | None | Carboxylation | 61 | google.com |
| 3-Amino-5-bromo-pyridine-2-carboxylic acid methyl ester | Pd(OAc)₂ / S-Phos | Cross-coupling | - | uni-muenchen.de |
| tert-Butyl isocyanate | Ni(acac)₂ | Addition | - | uni-muenchen.de |
Mechanistic Pathways in Cross-Coupling Reactions Involving this compound
Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are primary applications for this compound. wikipedia.orgnih.gov The catalytic cycle for these reactions is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. whiterose.ac.uk
The initial step in the catalytic cycle involves the oxidative addition of an electrophilic coupling partner, typically an aryl or vinyl halide, to a low-valent transition metal catalyst, most commonly a palladium(0) complex. whiterose.ac.ukslideshare.net This process increases the oxidation state and coordination number of the metal center (e.g., from Pd(0) to Pd(II)). slideshare.netumb.edu The organozinc reagent itself, this compound, is formed in a preliminary step where zinc metal inserts into the carbon-chlorine bond of 4-fluorobenzyl chloride, a reaction which is itself an oxidative addition to zinc. nih.govgoogle.com
The mechanism of oxidative addition to the palladium catalyst can vary, with concerted, Sₙ2-type, and radical pathways being possible depending on the substrate and reaction conditions. slideshare.netlibretexts.org For aryl halides, the reaction is believed to proceed through a concerted mechanism, often involving the initial formation of a π-complex between the palladium and the aromatic ring. libretexts.org The reactivity of the halide in this step generally follows the trend I > Br > Cl. libretexts.org
Following oxidative addition, the transmetalation step occurs. In this stage, the organic group from the organozinc reagent is transferred to the palladium(II) complex, displacing the halide from the palladium. whiterose.ac.uk This is the key step where this compound enters the catalytic cycle. The 4-fluorobenzyl group is transferred from zinc to the Pd(II) center, forming a diorganopalladium(II) intermediate. smolecule.com
For alkylzinc reagents, including benzylic ones, the transmetalation process is often facilitated by the presence of halide ions, which form a more reactive "zincate" species (e.g., RZnX₃²⁻). wikipedia.org This ate-complex then readily transfers its organic group to the palladium center. The transmetalation step is often the rate-determining step in the catalytic cycle and is the most mechanistically diverse part of the cross-coupling reaction. whiterose.ac.uk
The final step of the catalytic cycle is reductive elimination. The two organic ligands—the 4-fluorobenzyl group and the group from the electrophilic partner—are coupled together, forming the final desired product. slideshare.net This process regenerates the low-valent palladium(0) catalyst, allowing it to re-enter the catalytic cycle. whiterose.ac.uk For reductive elimination to occur, the two organic groups must typically be in a cis orientation to each other on the palladium center. uvic.ca The reaction is the microscopic reverse of oxidative addition. slideshare.net In some systems, particularly with substrates containing coordinating heteroatoms, the addition of Lewis acids can accelerate the reductive elimination step. thieme-connect.de
Transmetalation Processes
Mechanistic Studies of Non-Coupling Reactions (e.g., Addition and Carbometalation)
Beyond cross-coupling, this compound engages in other important transformations, including addition and carbometalation reactions.
Addition Reactions: Organozinc reagents can add to polar, unsaturated functional groups like aldehydes, ketones, and carbon dioxide. google.comgoogle.com Unlike more reactive organolithium or Grignard reagents, the addition of organozinc compounds to carbonyls is often sluggish and may require activation by a Lewis acid. google.com However, the high reactivity of benzylic zinc chlorides allows for efficient, catalyst-free addition to some aldehydes. uni-muenchen.de Copper(I) salts can be used to mediate the addition to more challenging electrophiles like acid chlorides in acylation reactions. uni-muenchen.de The reaction with CO₂ proceeds to give a carboxylate, which upon workup yields a carboxylic acid. google.com
Carbometalation Reactions: Carbometalation involves the addition of the carbon-metal bond across a carbon-carbon multiple bond (alkyne or alkene). Research has shown that bis(4-fluorobenzyl)zinc, prepared from this compound, can participate in the copper-catalyzed carbometalation of alkynyl sulfides. thieme-connect.de In a typical mechanism, the diorganozinc reagent first undergoes transmetalation with a copper salt (e.g., CuCN·2LiCl) to form a more reactive organocopper species. thieme-connect.deresearchgate.net This copper reagent then adds across the alkyne in a stereoselective syn-addition, creating a new alkenylcopper intermediate. This intermediate can then be trapped by hydrolysis or with other electrophiles to yield highly substituted alkenes. thieme-connect.de
The table below details the findings of a carbometalation study involving a derivative of this compound.
| Alkyne Substrate | Zinc Reagent | Catalyst / Additive | Product | Yield (%) | E/Z Ratio | Reference |
| Alkynyl sulfide (B99878) 1i | Bis(4-fluorobenzyl)zinc (2i ) | CuCN·2LiCl | Benzylic sulfide 6q | 83 | 99:1 | thieme-connect.de |
Applications of 4 Fluorobenzylzinc Chloride in Transition Metal Catalyzed Organic Synthesis
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of contemporary organic chemistry, and 4-fluorobenzylzinc chloride is a competent coupling partner in several key transformations. rsc.orgnih.gov The high efficiency and broad substrate scope of palladium-catalyzed reactions make them a primary method for incorporating the 4-fluorobenzyl moiety.
The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a powerful tool for C-C bond formation. wikipedia.orgorganic-chemistry.org this compound is frequently used in this reaction due to the stability and reactivity of the organozinc species, which readily participates in the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. rsc.orggoogle.com
This compound effectively couples with a wide array of aryl and heteroaryl halides. nih.govorganic-chemistry.org Research has demonstrated its successful reaction with various halogenated aromatic and heterocyclic systems. For instance, in a reaction catalyzed by a system comprising palladium(II) acetate (B1210297) (Pd(OAc)₂) and the biarylphosphine ligand S-Phos, this compound couples with 3-amino-5-bromo-pyridine-2-carboxylic acid methyl ester. uni-muenchen.de This specific transformation highlights the reaction's tolerance for functional groups such as amines and esters on the coupling partner. uni-muenchen.de Similarly, scaled-up procedures have shown efficient coupling with heteroaryl chlorides like pyridazines, further demonstrating the versatility of this reagent. thieme-connect.com
| Electrophile (Aryl/Heteroaryl Halide) | Catalyst System | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Amino-5-bromo-pyridine-2-carboxylic acid methyl ester | Pd(OAc)₂ / S-Phos | Functionalized Heterodiarylmethane | Not specified, but successful reaction | uni-muenchen.de |
| 3,6-Dichloropyridazine | Pd(dba)₂ / P(2-furyl)₃ | Heterodiarylmethane | 73 | thieme-connect.com |
A primary outcome of the Negishi coupling involving this compound is the synthesis of diarylmethanes and heterodiarylmethanes. thieme-connect.com These structural motifs are prevalent in pharmaceuticals and materials science. The reaction facilitates the direct connection of the 4-fluorobenzyl group to an aromatic or heteroaromatic ring system. For example, the palladium-catalyzed coupling with substituted halo-pyridines and pyridazines directly yields the corresponding heterodiarylmethane structures. uni-muenchen.dethieme-connect.com The functional group compatibility of the Negishi coupling allows for the preparation of highly decorated diarylmethanes that would be challenging to synthesize using other methods. sinica.edu.tw
The precise nature of the Negishi coupling allows for its use in the regioselective functionalization of complex molecules. By choosing a substrate with a specific halogen placement, the 4-fluorobenzyl group can be introduced at a predetermined position on a complex molecular scaffold. An example includes the coupling with a substituted bromopyridine, where the C-C bond forms exclusively at the position of the bromine atom, enabling the construction of specifically substituted pyridine (B92270) derivatives. organic-chemistry.orguni-muenchen.de This control is critical in the synthesis of pharmacologically active compounds and advanced materials where specific substitution patterns are required.
While often highlighted in single-step transformations, the true power of the Negishi coupling with this compound is realized in its application within multistep synthesis. sinica.edu.tw The ability to forge C-C bonds reliably and in the presence of various functional groups makes it an essential step in the assembly of complex target molecules. rsc.org The functionalized diaryl- and heterodiarylmethanes produced through this method often serve as key intermediates that undergo further transformations en route to natural products, active pharmaceutical ingredients (APIs), and other complex organic structures. sinica.edu.tw
Negishi Coupling Reactions for Carbon-Carbon Bond Formation
Synthesis of Functionalized Diarylmethanes and Heterodiarylmethanes
Nickel-Catalyzed Cross-Coupling Reactions
As an alternative to palladium, nickel catalysts have emerged as a cost-effective and highly effective option for mediating cross-coupling reactions. rsc.orgwikipedia.org Nickel-catalyzed couplings often exhibit different reactivity and selectivity profiles compared to their palladium counterparts and can be particularly effective for coupling with less reactive electrophiles like aryl chlorides. organic-chemistry.orguni-muenchen.de
Research has demonstrated that this compound is a suitable partner in nickel-catalyzed cross-coupling reactions. For instance, the reaction with ethyl 2-chloronicotinate, a heteroaryl chloride, proceeds smoothly in the presence of a nickel catalyst to furnish the corresponding heterodiarylmethane in good yield. uni-muenchen.de This showcases nickel's ability to facilitate the coupling of benzylzinc reagents with chlorinated heterocycles, which can be challenging substrates for palladium catalysts. uni-muenchen.de
| Electrophile | Catalyst System | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl 2-chloronicotinate | Ni(acac)₂ / Ligand | Functionalized Heterodiarylmethane | 78 | uni-muenchen.de |
Scope and Limitations of Nickel-Catalyzed Carbon-Carbon Bond Formations with this compound
Nickel-catalyzed cross-coupling reactions provide an efficient pathway for the formation of carbon-carbon bonds, and this compound has emerged as a valuable coupling partner. thieme-connect.de These reactions are particularly useful for creating diarylmethane structures, which are important motifs in many pharmaceutically active molecules. scribd.com
The scope of the reaction is broad, allowing for the coupling of this compound with a variety of (hetero)aryl chlorides, bromides, and tosylates. thieme-connect.de For instance, functionalized benzylzinc chlorides, including the 4-fluoro substituted variant, have been successfully coupled with (hetero)aryl halides to produce the corresponding benzylated pyridines and pyrimidines in yields ranging from moderate to excellent. thieme-connect.de The reaction is not limited to simple aromatic systems; it can be applied to more complex and functionalized substrates.
However, there are limitations to consider. The efficiency of the coupling can be influenced by the nature of the electrophile. While aryl chlorides, bromides, and tosylates are generally effective coupling partners, the reactivity can vary. thieme-connect.de Steric hindrance on the aryl halide can also impede the reaction, leading to lower yields. Furthermore, the presence of certain functional groups on either the benzylzinc reagent or the aryl halide can sometimes interfere with the catalytic cycle, although organozinc compounds are known for their good functional group tolerance. uni-muenchen.de The choice of solvent and reaction temperature is also critical for optimal results, with a mixture of THF and NMP often being employed at elevated temperatures. uni-muenchen.de
A notable limitation arises from the electronic properties of the benzylzinc reagent itself. While the 4-fluoro substituent is generally well-tolerated, highly electron-withdrawing groups on the benzyl (B1604629) ring can lead to the formation of complex mixtures due to excessive electron withdrawal, which can destabilize reaction intermediates.
Here is an interactive data table summarizing the scope of Nickel-catalyzed cross-coupling reactions with this compound:
| Electrophile | Product | Yield (%) | Reference |
| Ethyl 5-bromopyridine-3-carboxylate | Ethyl 5-(4-fluorobenzyl)pyridine-3-carboxylate | Good to Excellent | thieme-connect.de |
| Ethyl 4-iodo-2,6-dimethoxypyrimidine-5-carboxylate | Ethyl 5-(4-fluorobenzyl)-2,6-dimethoxypyrimidine-4-carboxylate | Good to Excellent | thieme-connect.de |
| Aromatic Chlorides | Benzylated Pyridines/Pyrimidines | Moderate to Excellent | thieme-connect.de |
| Aromatic Bromides | Benzylated Pyridines/Pyrimidines | Moderate to Excellent | thieme-connect.de |
| Aromatic Tosylates | Benzylated Pyridines/Pyrimidines | Moderate to Excellent | thieme-connect.de |
Ligand Effects and Catalyst Optimization in Nickel Catalysis
The choice of ligand is paramount in nickel-catalyzed cross-coupling reactions involving this compound, as it significantly influences the catalyst's activity and selectivity. incatt.nl Both phosphine-based and nitrogen-based ligands have been explored, each offering distinct advantages.
For many nickel-catalyzed cross-coupling reactions, bidentate phosphine (B1218219) ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) and 1,3-bis(diphenylphosphino)propane (B126693) (dppp) have proven effective. incatt.nl However, the optimal ligand is often specific to the reaction. In the context of benzylzinc reagents, a combination of Ni(acac)₂ as the nickel source and triphenylphosphine (B44618) (PPh₃) as the ligand has been identified as a highly efficient and cost-effective catalytic system. uni-muenchen.de The ratio of ligand to nickel is also a critical parameter that must be optimized to achieve the best results.
Nitrogen-based ligands, particularly bipyridines, are also widely used in nickel catalysis. nih.gov For instance, 4,4′-di-tert-butyl-2,2′-bipyridine has been successfully employed as a ligand in nickel-catalyzed Suzuki arylations of tertiary alkyl bromides, demonstrating the versatility of this class of ligands. nih.gov The choice between phosphine and nitrogen ligands can depend on the specific transformation. While phosphine ligands are often favored for cross-coupling reactions, nitrogen-based ligands can be crucial for stabilizing certain intermediates in other nickel-catalyzed processes. incatt.nlnih.gov
Catalyst optimization extends beyond ligand selection. The choice of the nickel precatalyst, solvent system, and reaction temperature are all interconnected variables that must be fine-tuned. For the cross-coupling of benzylic zinc chlorides, a system comprising Ni(acac)₂ (0.5 mol%), PPh₃ (2 mol%) in a THF:NMP (4:1) mixture at 60 °C has been reported as an efficient setup. uni-muenchen.de The use of additives can also play a role in catalyst performance.
The following table provides an overview of ligand and catalyst systems used in related nickel-catalyzed reactions:
| Nickel Source | Ligand | Application | Reference |
| Ni(acac)₂ | PPh₃ | Cross-coupling of benzylic zinc chlorides | uni-muenchen.de |
| NiBr₂·diglyme | 4,4′-di-tert-butyl-2,2′-bipyridine | Suzuki arylation of tertiary alkyl bromides | nih.gov |
| Ni(acac)₂ | 4-fluorostyrene | Cross-coupling of benzylic manganese chloride | uni-muenchen.de |
Cobalt-Catalyzed Cross-Coupling Reactions
Cobalt-catalyzed reactions have gained prominence as a more economical and less toxic alternative to palladium and nickel catalysis for certain transformations. rsc.org These methods often exhibit a broad substrate scope and high functional group tolerance. rsc.org
Development and Optimization of Cobalt-Based Catalytic Systems
The development of cobalt-based catalytic systems for cross-coupling reactions has focused on identifying inexpensive and readily available cobalt salts and ligands. rsc.org Cobalt(II) chloride (CoCl₂) is a commonly used precatalyst. nih.gov
Optimization of these systems involves screening various ligands, solvents, and additives. For instance, in the cobalt-catalyzed cross-coupling of arylboronic acids with phosphites, terpyridine was identified as an effective ligand, and toluene (B28343) was found to be the optimal solvent. mdpi.com The addition of zinc powder as an additive was also crucial for the success of this reaction. mdpi.com
In other cobalt-catalyzed cross-couplings, nitrogen-based ligands like 2,2′-bipyridine and its derivatives have proven to be effective. nih.gov The catalytic system's performance is often sensitive to the specific cobalt salt and ligand combination. The development of these systems aims to achieve high yields under mild reaction conditions while tolerating a wide range of functional groups. nih.gov
Substrate Scope and Functional Group Tolerance in Cobalt Catalysis
A key advantage of cobalt-catalyzed cross-coupling reactions is their broad substrate scope and excellent functional group tolerance. rsc.org These reactions can accommodate a variety of coupling partners, including those with sensitive functional groups that might not be compatible with other catalytic systems. rsc.org
For example, cobalt-catalyzed cross-coupling reactions have been successfully applied to substrates containing nitro, carbonyl, and methoxy (B1213986) groups. beilstein-journals.org In the coupling of alkylzinc reagents with (hetero)aryl halides, functional groups such as nitriles, masked amines, and acetates on the alkylzinc reagent are well-tolerated. nih.gov This high functional group tolerance minimizes the need for protecting groups, leading to more efficient and atom-economical syntheses. uni-muenchen.de
The scope extends to various types of halides, including chlorides, bromides, and iodides, as well as triflates. rsc.org Both electron-donating and electron-withdrawing groups on the aromatic coupling partner are generally well-tolerated, although electronic effects can sometimes influence the reaction yield. mdpi.com
The following table illustrates the functional group tolerance in cobalt-catalyzed cross-coupling reactions:
| Functional Group | Tolerance | Reference |
| Nitrile | Yes | nih.gov |
| Masked Amine | Yes | nih.gov |
| Acetate | Yes | nih.gov |
| Nitro | Yes | mdpi.combeilstein-journals.org |
| Carbonyl | Yes | beilstein-journals.org |
| Methoxy | Yes | mdpi.combeilstein-journals.org |
Copper-Mediated Reactions
Copper-mediated reactions offer another avenue for the application of organozinc reagents like this compound, particularly in carbometalation reactions.
Carbometalation Reactions with Alkynyl Substrates
Copper(I)-mediated carbometalation of alkynes is a powerful tool for the stereoselective synthesis of polysubstituted alkenes. rsc.org While the use of arylzinc reagents in these reactions has been less explored, the availability of functionalized arylzinc reagents has opened up new possibilities. uni-muenchen.de
In this context, this compound can participate in copper(I)-catalyzed reactions. For example, it has been shown to react in a Cu(I)-catalyzed allylation with ethyl (2-bromomethyl)acrylate. uni-muenchen.de It can also undergo a Cu(I)-mediated acylation with acyl chlorides. uni-muenchen.de A novel copper(I)-mediated carbometalation has been developed using alkynyl sulfides and functionalized aryl- or benzylic diorganozinc reagents, leading to highly stereoselective formation of tetrasubstituted thioethers. uni-muenchen.de
The success of these reactions often depends on the specific copper catalyst and reaction conditions. The ability to use functionalized organozinc reagents like this compound in these transformations expands their synthetic utility. uni-muenchen.de
Conjugate Addition Reactions
The conjugate addition, or Michael addition, of organometallic reagents to α,β-unsaturated carbonyl compounds is a cornerstone of carbon-carbon bond formation. This compound, in the presence of a suitable catalyst, can serve as an effective nucleophile for the 1,4-addition to enones.
Copper(I) salts are frequently employed to facilitate the conjugate addition of organozinc reagents. Research has demonstrated that benzylic zinc chlorides, including those with functional groups, can undergo efficient copper(I)-mediated 1,4-addition to α,β-unsaturated ketones. For instance, in a study involving various substituted benzylzinc chlorides, the conjugate addition of 3-(ethoxycarbonyl)benzylzinc chloride to cyclohex-2-enone was achieved in high yield. uni-muenchen.de This reaction was mediated by stoichiometric amounts of a copper cyanide-lithium chloride complex (CuCN·2LiCl) in the presence of trimethylsilyl (B98337) chloride (TMSCl), which traps the intermediate enolate. uni-muenchen.de The reaction proceeded smoothly to afford the corresponding Michael adduct in 97% yield. uni-muenchen.de While this specific example does not use this compound, the high reactivity and success with an ester-functionalized reagent strongly suggest that this compound would behave similarly, providing a pathway to β-benzylated ketone structures.
The general conditions for this type of transformation are mild and tolerate a range of functional groups on the benzylzinc reagent, highlighting the broad applicability of this method. The use of organozinc reagents, such as this compound, is often favored due to their higher functional group tolerance compared to more reactive organometallic counterparts like organolithium or Grignard reagents. ethernet.edu.et
Table 1: Copper-Catalyzed Conjugate Addition of a Functionalized Benzylzinc Chloride
| Benzylzinc Reagent | Electrophile | Catalyst/Additive | Product | Yield (%) | Reference |
| 3-(Ethoxycarbonyl)benzylzinc chloride | Cyclohex-2-enone | CuCN·2LiCl, TMSCl | 3-(3-(Ethoxycarbonyl)benzyl)cyclohexan-1-one | 97 | uni-muenchen.de |
This table presents a representative example of a copper-catalyzed conjugate addition involving a functionalized benzylzinc chloride, illustrating the expected reactivity for this compound under similar conditions.
Other Transition-Metal Catalyzed Transformations (e.g., Fe, Rh)
Beyond copper-catalyzed reactions, this compound and its analogs are valuable partners in transformations catalyzed by other transition metals, notably rhodium and iron.
Rhodium-Catalyzed Reactions
Rhodium catalysts have been successfully employed for the asymmetric conjugate addition of organozinc reagents. A notable application is the rhodium-catalyzed asymmetric 1,4-addition of 4-fluorophenylzinc chloride to benzyl 3,4-dihydro-4-oxo-1(2H)-pyridinecarboxylate. nih.gov In this protocol, the arylzinc reagent is prepared and subsequently used in a catalytic process employing a chiral rhodium complex, [RhCl((R)-binap)]2, to deliver the fluorinated aryl group to the substrate with exceptional enantioselectivity. nih.gov The resulting 2-aryl-4-piperidone product was obtained with an enantiomeric excess (ee) of ≥99%. nih.gov
Although this example utilizes 4-fluorophenylzinc chloride rather than this compound, it underscores the potential of rhodium catalysis for highly enantioselective additions of fluorinated organozinc reagents. The principles of this catalytic system could conceivably be extended to benzylic zinc reagents like this compound for the synthesis of chiral compounds.
Table 2: Rhodium-Catalyzed Asymmetric Conjugate Addition
| Organozinc Reagent | Substrate | Catalyst | Product | Enantiomeric Excess (ee) (%) | Reference |
| 4-Fluorophenylzinc chloride | Benzyl 3,4-dihydro-4-oxo-1(2H)-pyridinecarboxylate | [RhCl((R)-binap)]2 | Benzyl 2-(4-fluorophenyl)-4-oxopiperidine-1-carboxylate | ≥99 | nih.gov |
This table details the highly enantioselective rhodium-catalyzed conjugate addition of a closely related fluorinated organozinc reagent.
Iron-Catalyzed Reactions
Iron catalysis has emerged as an economical and environmentally benign alternative to methods relying on precious metals like palladium. unisa.edu.au Iron-catalyzed cross-coupling reactions are particularly attractive due to the abundance and low toxicity of iron. unisa.edu.au These reactions often proceed via different mechanisms than their palladium- or nickel-catalyzed counterparts and have shown remarkable functional group tolerance in certain cases. nsf.govwalisongo.ac.id
While there is extensive literature on iron-catalyzed cross-coupling of Grignard reagents with various electrophiles, specific examples detailing the use of this compound in iron-catalyzed transformations are not prominently featured in the reviewed literature. nsf.govorganic-chemistry.org However, the general success of iron catalysts in mediating C-C bond formation suggests a promising area for future research. The development of iron-catalyzed protocols for conjugate additions or cross-coupling reactions involving functionalized benzylzinc reagents like this compound would represent a significant advancement in sustainable chemistry.
Chemoselectivity and Functional Group Tolerance in Reactions of 4 Fluorobenzylzinc Chloride
Compatibility with Acidic Protons and Sensitive Functional Groups
A significant advantage of benzylic zinc reagents like 4-fluorobenzylzinc chloride is their compatibility with moieties containing acidic protons, such as amines, alcohols, and phenols. uni-muenchen.deuni-muenchen.de While organolithium and Grignard reagents are rapidly quenched by such protons, organozinc compounds can be used in their presence, particularly in transition-metal-catalyzed cross-coupling reactions. uni-muenchen.de
Research has demonstrated that palladium- or nickel-catalyzed cross-coupling reactions can be performed successfully with substrates bearing unprotected acidic protons. uni-muenchen.dethieme-connect.de For instance, this compound has been shown to couple with bromoaniline derivatives without the need for prior protection of the amine function. uni-muenchen.de In one specific case, the reaction of this compound with N-(2-bromoprop-2-en-1-yl)aniline proceeded to give the desired product in 61% yield. uni-muenchen.de
This tolerance extends to even more acidic protons than those found in anilines. Successful cross-coupling reactions have been reported between benzylic zinc reagents and substrates like 4-bromophenol (B116583) and 4-bromobenzyl alcohol. uni-muenchen.de This highlights the remarkable chemoselectivity of these reagents, allowing for direct C-C bond formation on molecules with free hydroxyl groups. uni-muenchen.de
Furthermore, this compound exhibits excellent tolerance towards a range of other sensitive functional groups. Esters, nitriles, and ketones are generally stable in the presence of organozinc reagents. wikipedia.orguni-muenchen.de This allows for the synthesis of complex ketones, for example, through the Fukuyama coupling, where the chemoselectivity of the organozinc reagent is key to the reaction's success. wikipedia.org Nickel-catalyzed cross-coupling reactions of this compound with partners like ethyl 2-chloronicotinate, which contains an ester group, proceed smoothly to furnish the desired product in good yield. uni-muenchen.de
The table below summarizes the compatibility of this compound with various functionalized electrophiles in transition-metal-catalyzed cross-coupling reactions.
| Electrophile | Functional Group Present | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethyl 2-chloronicotinate | Ester, Pyridine (B92270) | Ni(acac)₂ / PPh₃ | Ethyl 2-(4-fluorobenzyl)nicotinate | 78 | uni-muenchen.de |
| N-(2-bromoprop-2-en-1-yl)aniline | Amine (secondary) | Pd(OAc)₂ / S-Phos | N-(2-(4-fluorobenzyl)prop-2-en-1-yl)aniline | 61 | uni-muenchen.de |
| 3-Amino-5-bromo-pyridine-2-carboxylic acid methyl ester | Amine (primary), Ester, Pyridine | Pd(OAc)₂ / S-Phos | Methyl 3-amino-5-(4-fluorobenzyl)picolinate | N/A | uni-muenchen.de |
Strategies for Enhancing Chemoselectivity in Multi-Functionalized Systems
While this compound is inherently chemoselective, various strategies can be employed to further enhance this selectivity, especially in complex systems with multiple potential reaction sites. numberanalytics.com
Catalyst and Ligand Design: The choice of transition metal catalyst and its associated ligands is a primary tool for controlling chemoselectivity. numberanalytics.com Different metal catalysts (e.g., palladium, nickel, cobalt) exhibit varying reactivities and affinities for different functional groups. thieme-connect.denumberanalytics.com For example, palladium catalysts with specific ligands like S-Phos have been used effectively for coupling this compound with substrates containing acidic protons. uni-muenchen.deuni-muenchen.de In other cases, nickel catalysts such as Ni(acac)₂ are employed for couplings involving ester-containing substrates. uni-muenchen.de Cobalt-catalyzed systems have also been developed for cross-coupling benzylic zinc reagents with aryl bromides and chlorides, demonstrating broad functional group tolerance. rsc.org
Reaction Condition Optimization: Fine-tuning reaction conditions such as temperature, solvent, and concentration can significantly influence the reaction pathway and favor the desired outcome. numberanalytics.com Lower temperatures often enhance selectivity by minimizing side reactions. numberanalytics.com The choice of solvent can also play a crucial role; for instance, many preparations and reactions of organozinc reagents are performed in ethereal solvents like tetrahydrofuran (B95107) (THF). uni-muenchen.de
Use of Additives: The addition of certain salts, particularly lithium chloride (LiCl), is a well-established strategy for preparing highly functionalized and soluble organozinc reagents. thieme-connect.comkyoto-u.ac.jp The presence of LiCl can prevent the aggregation of the organozinc species and increase its reactivity and stability, which can in turn lead to cleaner and more selective reactions. thieme-connect.comgoogle.com
Transmetallation: In some synthetic approaches, the organozinc reagent is transmetallated to a different metal, such as copper, prior to reaction with an electrophile. researchgate.net Organocopper reagents, formed in situ from organozinc precursors, often exhibit a different reactivity profile and can be highly selective, for instance, in conjugate additions to α,β-unsaturated ketones. researchgate.netwikipedia.org This strategy effectively modulates the reactivity and enhances the chemoselectivity for a specific transformation. researchgate.net
By carefully selecting the catalyst system, optimizing reaction parameters, and utilizing additives or transmetallation strategies, the inherent chemoselectivity of this compound can be harnessed and enhanced for the efficient synthesis of complex, multi-functionalized organic molecules. researchgate.netnumberanalytics.com
Stereochemical Control and Asymmetric Synthesis Involving 4 Fluorobenzylzinc Chloride
Diastereoselective Transformations
The diastereoselective reactions involving 4-fluorobenzylzinc chloride are not extensively detailed in current literature. Organozinc reagents, in general, participate in additions to carbonyls and other prochiral electrophiles where the stereochemical outcome can be influenced by existing chiral centers in the substrate or by chiral auxiliaries. For instance, the addition of a benzylic zinc reagent to a chiral aldehyde or ketone can proceed with facial selectivity, leading to the preferential formation of one diastereomer. This selectivity is often governed by steric and electronic factors, as described by models such as Cram's rule or the Felkin-Anh model.
While specific studies focusing solely on the diastereoselectivity of this compound are limited, the general principles of organozinc chemistry suggest its potential in such transformations. The high reactivity and functional group tolerance of benzylic zinc reagents, often prepared in the presence of lithium chloride (LiCl) to enhance solubility and reactivity, make them suitable candidates for complex molecule synthesis where stereocontrol is crucial. acs.org For example, zinc chloride itself has been shown to catalyze diastereoselective cyclizative rearrangements, highlighting the role zinc can play in stereocontrol. nih.gov However, detailed research findings that specifically quantify the diastereomeric ratios achieved using this compound in such transformations are not prominently reported.
Exploration of Enantioselective Methodologies utilizing this compound
Significant strides have been made in the development of enantioselective reactions using benzylic zinc reagents, including the 4-fluoro substituted variant. These methodologies typically rely on the use of a chiral catalyst, often a transition metal complexed with a chiral ligand, to induce asymmetry.
A notable example is the enantio- and regioconvergent nickel-catalyzed allylic substitution. In this type of reaction, a racemic or achiral starting material is converted into a single enantiomer of the product. Research has demonstrated the use of (4-fluorobenzyl)zinc(II) bromide, a close analog of the chloride, in a nickel-catalyzed asymmetric allylic substitution. figshare.comacs.org This reaction showcases the potential of using chiral ligands to control the stereochemical outcome of couplings involving the 4-fluorobenzyl moiety. The process is stereoconvergent, meaning both enantiomers of a racemic starting material can be converted into a single product enantiomer. acs.org
The success of these reactions often hinges on the choice of the chiral ligand. For asymmetric Negishi cross-coupling reactions involving secondary benzylic halides, bidentate isoquinoline-oxazoline ligands have proven effective where other common ligands failed. acs.org The development of new ligands is crucial for expanding the scope of enantioselective transformations with organozinc reagents like this compound. acs.orgnih.gov The use of lithium aryl zincates has also been shown to facilitate the transmetalation step in nickel-catalyzed enantioselective arylations, which can be a rate-limiting step and affect enantioselectivity. d-nb.info
Table 1: Enantioselective Nickel-Catalyzed Allylic Substitution with (4-fluorobenzyl)zinc(II) bromide
| Substrate | Reagent | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Allylic Acetate (B1210297) | (4-fluorobenzyl)zinc(II) bromide | Ni(COD)₂ / Chiral Ligand | Good | High | figshare.comacs.org |
These findings underscore the potential of this compound and its bromide analog as effective nucleophiles in the enantioselective synthesis of complex molecules, particularly through transition-metal-catalyzed cross-coupling reactions. figshare.comacs.org
Theoretical and Computational Studies of 4 Fluorobenzylzinc Chloride and Its Reactions
Electronic Structure Analysis of the 4-Fluorobenzylzinc Chloride Reagent
The electronic structure of this compound is a key determinant of its reactivity. The presence of a fluorine atom at the para position of the benzyl (B1604629) group significantly influences the electron distribution within the molecule. Fluorine is a highly electronegative atom, and its electron-withdrawing nature through the inductive effect is a primary factor to consider. This effect is expected to decrease the electron density on the benzylic carbon atom attached to the zinc chloride moiety.
Computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of such reagents. While specific DFT studies solely on this compound are not extensively documented in dedicated publications, the principles can be inferred from studies on similar benzylic and fluorinated organozinc reagents. acs.orgoup.com The electron-withdrawing effect of the para-fluoro substituent is anticipated to enhance the electrophilicity of the benzylzinc species.
Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the reagent's reactivity. For a nucleophile like an organozinc reagent, the energy and localization of the HOMO are of particular interest. It is expected that the HOMO of this compound would be primarily localized on the C-Zn bond, indicating that this is the site of nucleophilic attack. The electron-withdrawing fluorine atom likely stabilizes this orbital, which can modulate the reagent's reactivity compared to non-fluorinated analogues.
The table below summarizes the expected electronic properties of this compound based on general principles of organic and organometallic chemistry and insights from computational studies on related compounds.
| Property | Expected Influence of the 4-Fluoro Substituent |
| Electron Density on Benzylic Carbon | Decreased due to the inductive effect of fluorine. |
| Polarity of the C-Zn Bond | The C-Zn bond remains highly polar, a characteristic feature of organozinc reagents. |
| HOMO Energy | Likely lowered compared to unsubstituted benzylzinc chloride, potentially affecting its nucleophilicity. |
| LUMO Energy | The influence on the LUMO is also significant for understanding its interactions with other species in a reaction. |
These electronic features are crucial for understanding the reagent's behavior in subsequent chemical reactions, such as cross-coupling processes.
Computational Modeling of Reaction Pathways and Transition State Characterization
Computational modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions, identifying intermediates, and characterizing transition states. For reactions involving this compound, such as Negishi cross-coupling, DFT calculations can provide a step-by-step understanding of the reaction mechanism. chinesechemsoc.orgchinesechemsoc.org The general mechanism for a Negishi coupling involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Oxidative Addition: The reaction typically begins with the oxidative addition of an organic halide to a low-valent palladium or nickel catalyst. wikipedia.org
Transmetalation: This is often the rate-determining step where the organozinc reagent transfers its organic group to the metal catalyst. wikipedia.org Computational modeling of this step for this compound would involve calculating the geometry and energy of the transition state. The electron-withdrawing nature of the 4-fluorobenzyl group could influence the kinetics of this step. Studies on related systems suggest that the transmetalation proceeds through a transition state where the zinc atom coordinates to the catalyst center, facilitating the transfer of the benzyl group.
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and the regeneration of the catalyst. wikipedia.org The electronic properties of the 4-fluorobenzyl group can also affect the rate of this step.
The table below outlines the key stages in a typical Negishi coupling reaction involving this compound and the insights that can be gained from computational modeling.
| Reaction Stage | Key Aspects for Computational Modeling |
| Oxidative Addition | Calculation of the energy barrier for the addition of the organic halide to the catalyst. |
| Transmetalation | - Geometry and energy of the pre-transmetalation complex. - Characterization of the transition state for the transfer of the 4-fluorobenzyl group. - Influence of solvent molecules on the energy profile. |
| Reductive Elimination | - Geometry and energy of the diorganopalladium(II) intermediate. - Calculation of the energy barrier for the formation of the final product. |
By modeling these pathways, chemists can predict reaction outcomes, understand the origins of selectivity, and design more efficient catalytic systems.
Quantum Chemical Insights into Reactivity and Selectivity in this compound Mediated Processes
Quantum chemical calculations offer profound insights into the factors governing the reactivity and selectivity of reactions mediated by this compound. These methods can quantify concepts like charge distribution, steric hindrance, and orbital interactions, which are fundamental to understanding chemical behavior.
The reactivity of this compound is a balance between its nucleophilicity and its stability. The fluorine atom's electron-withdrawing effect can decrease the nucleophilicity of the benzylic carbon to some extent, yet organozinc reagents are known for their excellent functional group tolerance, which is partly due to their moderate reactivity. nih.gov
In terms of selectivity, quantum chemistry can help explain regioselectivity and chemoselectivity. For instance, in reactions with electrophiles that have multiple reactive sites, calculations of local reactivity descriptors, such as the Fukui function or the dual descriptor, can predict which site on the this compound or the electrophile is more likely to react.
The table below presents key quantum chemical descriptors and their relevance to the reactivity and selectivity of this compound.
| Quantum Chemical Descriptor | Relevance to Reactivity and Selectivity |
| Atomic Charges (e.g., Mulliken, NBO) | Indicates the charge distribution and helps identify the most nucleophilic/electrophilic sites. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The energies and shapes of these orbitals are crucial for predicting reactivity in orbital-controlled reactions. |
| Fukui Function | A local reactivity descriptor that predicts the most reactive sites for nucleophilic, electrophilic, or radical attack. |
| Reaction Energy Profiles | Calculation of the energies of reactants, intermediates, transition states, and products helps to understand the thermodynamics and kinetics of the reaction, and thus the selectivity. |
Through the application of these computational tools, a more detailed and quantitative picture of the chemical processes involving this compound can be achieved, guiding the rational design of synthetic strategies.
Future Directions and Emerging Research Avenues for 4 Fluorobenzylzinc Chloride
The utility of 4-fluorobenzylzinc chloride as a key reagent in organic synthesis continues to expand, driven by ongoing research into more efficient, sustainable, and versatile chemical methodologies. Future developments are poised to address current limitations and open new applications in fields ranging from medicinal chemistry to materials science. Key areas of emerging research focus on the innovation of catalytic systems, broadening the scope of compatible reactants, implementing greener chemical practices, and integrating its use into automated synthesis platforms.
Q & A
Q. What are the standard synthetic routes for preparing 4-fluorobenzylzinc chloride, and how do reaction conditions influence yield?
this compound is typically synthesized via transmetallation reactions. A common method involves reacting 4-fluorobenzylmagnesium chloride with ZnCl₂ in tetrahydrofuran (THF) at low temperatures (−78°C to 0°C) to prevent side reactions. The choice of solvent (e.g., THF) is critical for stabilizing the organozinc intermediate . Yield optimization requires strict moisture/oxygen exclusion (e.g., Schlenk techniques) and controlled stoichiometry, as excess ZnCl₂ can lead to insoluble byproducts.
Q. How should this compound be stored to ensure stability, and what are the signs of decomposition?
The compound is highly air- and moisture-sensitive. It is commercially supplied as a 0.5 M solution in THF under inert gas (e.g., argon) using AcroSeal packaging to prevent degradation . Storage at −20°C in sealed, dark glass vials is recommended. Decomposition is indicated by precipitation (Zn oxides/hydroxides) or discoloration (yellow/brown).
Q. What safety protocols are essential when handling this compound in laboratory settings?
Key precautions include:
Q. What analytical techniques are most effective for characterizing this compound and its reaction products?
- NMR spectroscopy : ¹H/¹⁹F NMR to confirm the benzyl structure (e.g., δ ~4.3 ppm for CH₂ZnCl).
- Titration : Iodometric titration quantifies active Zn species.
- GC-MS : Monitors purity and byproducts in reaction mixtures .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound in cross-coupling reactions (e.g., Negishi coupling)?
Key variables include:
- Catalyst selection : Pd(PPh₃)₄ or NiCl₂(dppe) for aryl-aryl couplings.
- Temperature : −20°C to room temperature, balancing reactivity vs. catalyst decomposition.
- Additives : LiCl enhances solubility and stabilizes intermediates.
Recent studies suggest microwave-assisted methods reduce reaction times by 50% while maintaining >85% yield .
Q. What mechanistic insights explain unexpected byproducts in reactions involving this compound?
Common byproducts arise from:
- Protonolysis : Incomplete exclusion of moisture leads to 4-fluorotoluene.
- Homocoupling : Oxidative conditions (trace O₂) produce biaryl derivatives.
- Halogen exchange : Reactions with electrophiles (e.g., Br₂) may yield 4-bromobenzyl analogs. Computational studies (DFT) suggest these pathways are kinetically favorable under specific electronic environments .
Q. How does the electronic nature of the 4-fluorobenzyl group influence reactivity in organometallic transformations?
The electron-withdrawing fluorine atom:
Q. What strategies mitigate challenges in scaling up reactions using this compound?
Q. How can computational modeling (e.g., DFT) predict the stability and reactivity of this compound?
DFT calculations:
Q. What are the limitations of current spectroscopic methods in analyzing this compound, and how can they be addressed?
- NMR limitations : Broad peaks due to quadrupolar Zn nuclei. Solution: Use ¹³C NMR with cryoprobes for enhanced sensitivity.
- GC limitations : Thermal decomposition during analysis. Solution: Derivatization with trimethylsilyl chloride stabilizes the compound .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported reaction yields for this compound applications?
- Control experiments : Replicate conditions using standardized reagents.
- Meta-analysis : Compare solvent purity, catalyst lot numbers, and moisture levels across studies.
- Collaborative validation : Cross-institutional studies reduce bias. For example, a 2022 multi-lab study reconciled yield variations (±15%) by identifying trace oxygen as a critical variable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
